molecular formula C16H16Cl2N2O3S B3679186 N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide CAS No. 6474-40-4

N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide

Cat. No.: B3679186
CAS No.: 6474-40-4
M. Wt: 387.3 g/mol
InChI Key: AUCHKWVRMQXHPS-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of chloro and methyl groups attached to a phenyl ring, along with a methanesulfonyl group and glycinamide moiety. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes:

    Formation of 4-chloro-2-methylphenylamine: This can be achieved through the nitration of 4-chloro-2-methylbenzene, followed by reduction.

    Coupling with 4-chlorophenyl isocyanate: The intermediate amine is then reacted with 4-chlorophenyl isocyanate to form a urea derivative.

    Introduction of the methanesulfonyl group: The final step involves the reaction of the urea derivative with methanesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of azides or thiourea derivatives.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl N-(4-chloro-2-methylphenyl)carbamate
  • 4-Chloro-3-methylphenyl N-(4-chlorophenyl)carbamate
  • 4-Chlorophenyl N-(2-chloro-6-methylphenyl)carbamate

Uniqueness

N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide is unique due to the presence of both chloro and methanesulfonyl groups, which impart distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-chloro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O3S/c1-11-9-13(18)5-8-15(11)19-16(21)10-20(24(2,22)23)14-6-3-12(17)4-7-14/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCHKWVRMQXHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361816
Record name N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6474-40-4
Record name N-(4-Chloro-2-methylphenyl)-N~2~-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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